molecular formula C20H19FN2O B2676583 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide CAS No. 1333859-81-6

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide

Cat. No.: B2676583
CAS No.: 1333859-81-6
M. Wt: 322.383
InChI Key: BFJUQKGWJBCQGU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indenyl group, a propynyl group, an amino group, and a 4-fluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The indenyl group is a type of cyclopentadiene derivative, which is a common structural motif in organic chemistry. The propynyl group is a type of alkyne, which is characterized by a carbon-carbon triple bond. The amino group (-NH2) is a basic functional group that can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group might be involved in acid-base reactions, while the alkyne group could undergo addition reactions. The presence of the fluorine atom could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar alkyne group could give the compound both polar and nonpolar characteristics. The fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide is a compound involved in various synthesis processes and has potential applications in medicinal chemistry. For example, its structural analogs have been synthesized and evaluated for their antimalarial, antitumor, and antipsychotic activities.

  • Antimalarial Activity : In the context of antimalarial drug development, the synthesis of related compounds, such as N-(2-Hydroxyphenyl)acetamide, has shown promising results. This compound is an intermediate in the synthesis of antimalarial drugs, emphasizing its significance in this field (Magadum & Yadav, 2018).

  • Antitumor Activities : Various studies have focused on the synthesis of analog compounds to explore their antitumor properties. For instance, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, similar in structure to this compound, have shown selective anti-tumor activities (Xiong Jing, 2011).

  • Potential as Antipsychotic Agents : There has been research into compounds with similar structures for their potential as antipsychotic agents. These studies focus on how variations in their chemical structure affect their pharmacological properties and efficacy (Wise et al., 1987).

Insights into Molecular Structure and Docking Analysis

Understanding the molecular structure and docking analysis of compounds similar to this compound is crucial for determining their potential applications in drug development.

  • Molecular Docking Analysis : Studies have been conducted on related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, to understand their molecular structure and potential for anticancer activity through in silico modeling (Sharma et al., 2018).

  • Quantum Chemical Insight : Research involving quantum chemical analysis of analogous molecules, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provides insights into their molecular structure, natural bond orbital calculations, and potential as antiviral agents (Mary et al., 2020).

Future Directions

The future research directions for this compound could be quite broad, given its complex structure and potential for biological activity. It could be interesting to explore its synthesis, reactivity, and potential uses in more detail .

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c1-2-13-23(19-12-7-15-5-3-4-6-18(15)19)14-20(24)22-17-10-8-16(21)9-11-17/h1,3-6,8-11,19H,7,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJUQKGWJBCQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)NC1=CC=C(C=C1)F)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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